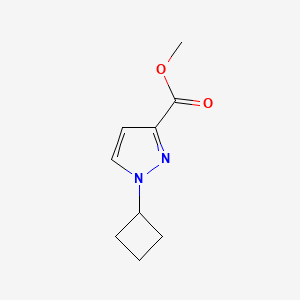

methyl1-cyclobutyl-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring . The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the pyrazole ring or the ester group.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Methyl 1H-pyrazole-3-carboxylate

- 1-Methyl-1H-pyrazole-5-carboxylic acid

- 3-Amino-4-pyrazolecarboxylic acid

Uniqueness

Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties compared to other pyrazole derivatives . This structural feature can influence its reactivity, stability, and interactions with biological targets .

Biological Activity

Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound has garnered attention due to its unique cyclobutyl substitution, which significantly influences its chemical properties and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis Methods

The synthesis of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate can be achieved through various methods, often involving cyclization reactions with appropriate precursors. Common reagents include oxidizing agents and halogenating agents. The following table summarizes some of the synthesis methods:

| Method | Description |

|---|---|

| Cyclization | Involves the reaction of cyclobutyl derivatives with hydrazines to form the pyrazole ring. |

| Condensation | Utilizes carboxylic acids and amines to construct the pyrazole framework. |

| Substitution | Employs nucleophilic substitution to introduce the cyclobutyl group onto the pyrazole structure. |

Biological Activity

Methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate exhibits a range of biological activities, primarily due to its interaction with various biological targets such as enzymes and receptors. The following are notable biological activities associated with this compound:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in modulating lactate dehydrogenase (LDH) activity in cancer cell lines, thereby suppressing cellular lactate output and inhibiting cell growth .

- Antimicrobial Properties : Similar compounds in the pyrazole family have demonstrated antimicrobial activity, indicating that methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate may have similar properties.

- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The mechanism by which methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate exerts its biological effects involves binding to specific active sites on target proteins, leading to altered enzyme activity or receptor modulation. For instance, it may act by:

- Binding Affinity : Interaction studies indicate that this compound has a significant binding affinity for certain enzymes, which could lead to effective inhibition.

- Altered Enzyme Activity : By binding to the active site of enzymes, it can change their conformation and reduce their catalytic efficiency.

Case Studies

Several case studies highlight the biological efficacy of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate:

- In Vitro Studies : Research conducted on human pancreatic cancer cell lines (MiaPaCa-2) demonstrated that methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate significantly inhibited LDH activity, showcasing its potential as an anticancer agent .

- Animal Models : In vivo studies have indicated that compounds structurally similar to methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate exhibit promising results in reducing parasite burdens in models of leishmaniasis, suggesting potential applications in infectious disease treatment .

Comparative Analysis

To better understand the unique properties of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate within the pyrazole family, a comparative analysis with other related compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 1H-pyrazole-3-carboxylate | Basic pyrazole structure | Widely studied with established biological activities |

| Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate | Two methyl groups on the pyrazole ring | Enhanced lipophilicity and biological activity |

| Methyl 5-methyl-1H-pyrazole-3-carboxylate | Methyl group at position 5 | Altered electronic properties affecting reactivity |

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 1-cyclobutylpyrazole-3-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)8-5-6-11(10-8)7-3-2-4-7/h5-7H,2-4H2,1H3 |

InChI Key |

AHJQORZVIDSBAQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C2CCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.